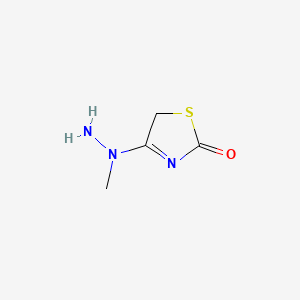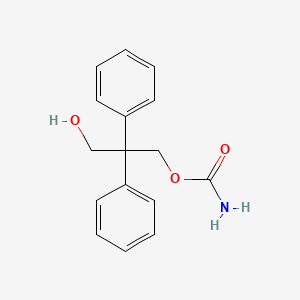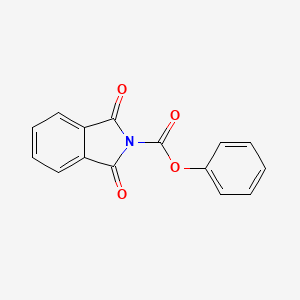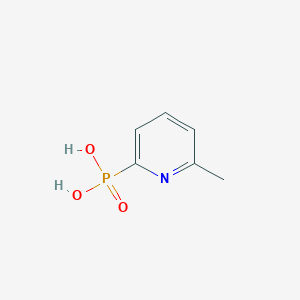![molecular formula C25H52NO4.CH3O4S<br>C26H55NO8S B14692041 [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate CAS No. 28706-44-7](/img/structure/B14692041.png)
[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate is an organic compound with the molecular formula C26H55NO8S and a molecular weight of 541.782 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]ethanaminium with methyl sulphate . The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the compound is produced through a series of chemical reactions involving the starting materials mentioned above. The process includes steps such as mixing, heating, and purification to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions
[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate involves its interaction with cell membranes and other molecular targets. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and other cellular effects . The specific pathways involved depend on the context of its application, such as drug delivery or cellular studies .
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate
- N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]ethanaminium methyl sulfate
Uniqueness
What sets [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate apart from similar compounds is its specific molecular structure, which imparts unique surfactant properties. This makes it particularly effective in applications requiring high surface activity and stability .
Properties
CAS No. |
28706-44-7 |
|---|---|
Molecular Formula |
C25H52NO4.CH3O4S C26H55NO8S |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C25H52NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5-6(2,3)4/h27-28H,3-24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JTDPANUOJONAEX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


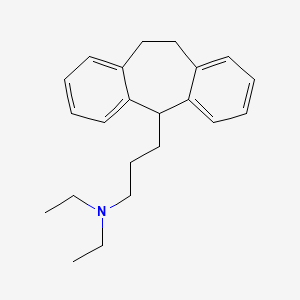
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
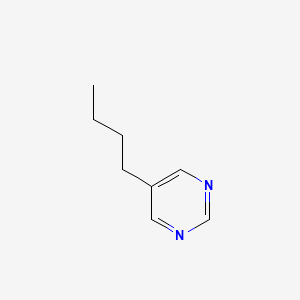
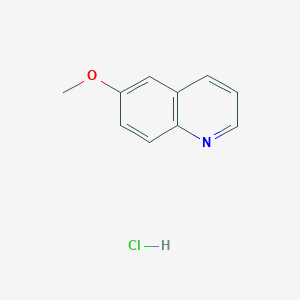
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
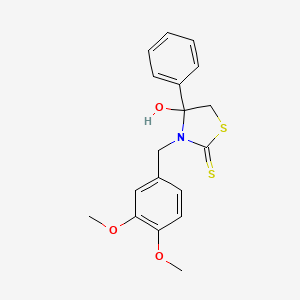
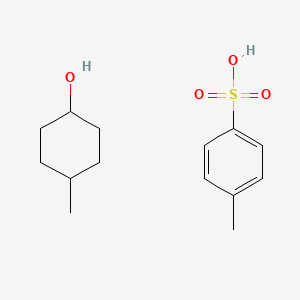
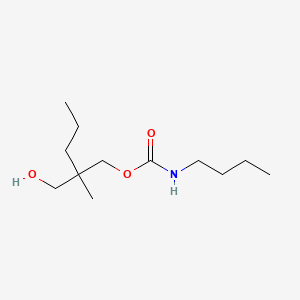
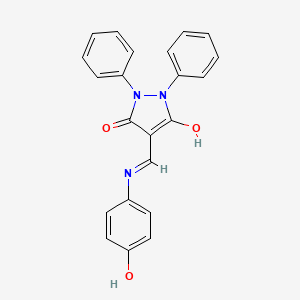
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
